

# **AZD7268: A Technical Pharmacology Whitepaper**

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

AZD7268 is a potent and selective  $\delta$ -opioid receptor (DOR) agonist that was investigated for the treatment of major depressive disorder.[1] Characterized by its high binding affinity and significant selectivity for the  $\delta$ -opioid receptor over the  $\mu$ -opioid receptor, AZD7268 represented a potential therapeutic agent with a novel mechanism of action for mood disorders.[1] Despite its promising preclinical profile, clinical development was terminated following a Phase 2 trial that did not demonstrate efficacy.[1] This document provides a comprehensive overview of the pharmacology of AZD7268, including its mechanism of action, pharmacodynamics, and available clinical data.

## Introduction

AZD7268 is a non-peptidic small molecule derived from SNC-80, a known  $\delta$ -opioid receptor agonist.[1][2] It was developed by AstraZeneca with the therapeutic goal of addressing major depressive disorder.[1] The rationale for its development was based on the growing body of evidence suggesting the involvement of the  $\delta$ -opioid receptor system in the modulation of mood and emotional states.[3] AZD7268 is administered orally and is designed to penetrate the central nervous system to exert its effects.[4][5]

## **Chemical Properties**

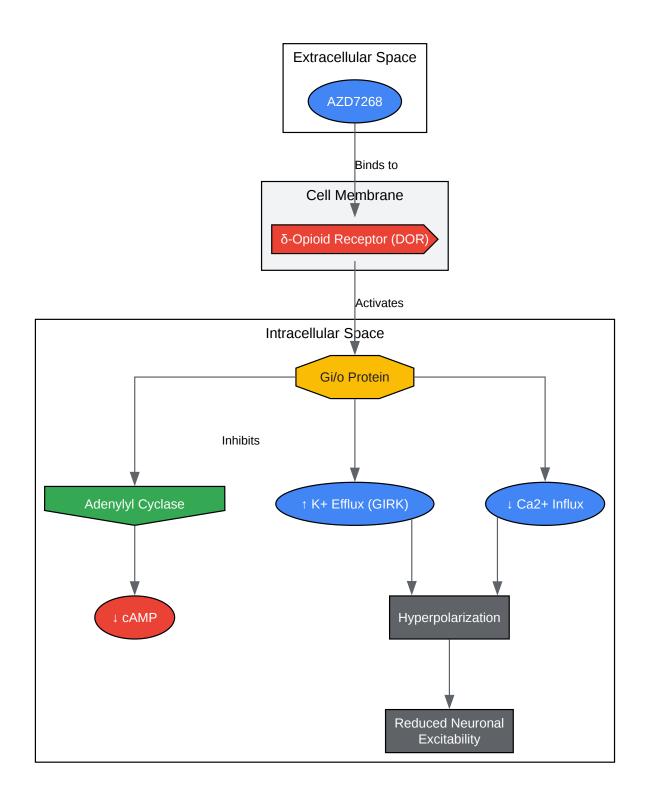


Property	Value	
Chemical Formula	C29H30N4O2S[1][6]	
Molar Mass	498.65 g·mol−1[1]	
IUPAC Name	N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide[1]	
Synonyms	AZ12488024[1]	
CAS Number	1018988-00-5[1]	

# Pharmacology Mechanism of Action

AZD7268 functions as a selective agonist at the  $\delta$ -opioid receptor, a G protein-coupled receptor (GPCR). The binding of AZD7268 to the DOR is believed to initiate a cascade of intracellular signaling events. While specific studies on the downstream signaling of AZD7268 are not detailed in the available literature, the general mechanism for DOR agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels, including the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.





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Caption: Proposed signaling pathway of AZD7268.



## **Pharmacodynamics**

The primary pharmacodynamic effect of AZD7268 is its agonistic activity at the  $\delta$ -opioid receptor. This has been quantified through in vitro binding assays.

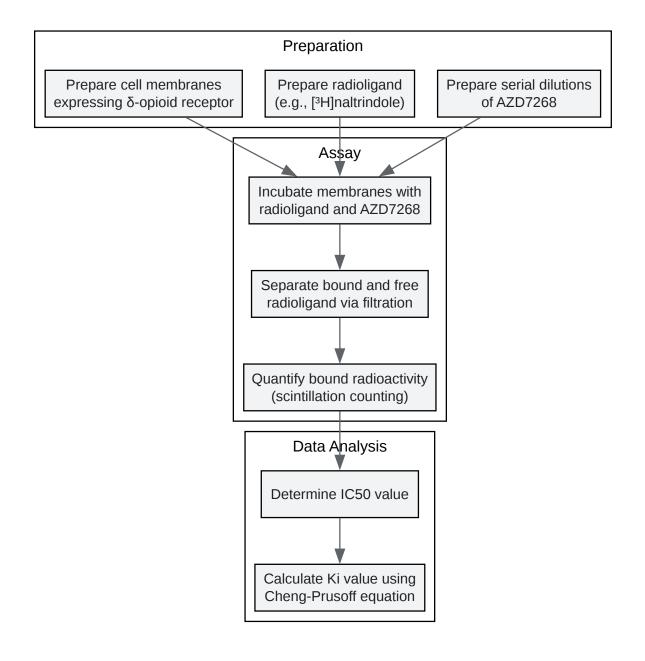
Parameter	Value	Receptor
Binding Affinity (Ki)	2.7 nM[1]	δ-opioid receptor
Selectivity	>2,000-fold[1]	over µ-opioid receptor

While the specific experimental protocol used for AZD7268 is not publicly available, a typical radioligand binding assay to determine the Ki value would involve the following steps:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human δopioid receptor.
- Radioligand: A radiolabeled ligand with known high affinity for the δ-opioid receptor (e.g., [³H]naltrindole) is used.
- Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (AZD7268).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

  The bound and free radioligand are then separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
- Data Analysis: The concentration of AZD7268 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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**Caption:** Hypothetical workflow for a receptor binding assay.

## **Clinical Development and Discontinuation**

AZD7268 advanced to Phase 2 clinical trials for the treatment of major depressive disorder.[1] A specific study, NCT01020799, was a multicenter, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy and safety of AZD7268.[7] However, the development of AZD7268 was discontinued in 2010 because the drug was found to be



ineffective for this indication in a Phase 2 trial involving 231 participants, where it was compared with a placebo and escitalopram.[1]

## **Adverse Effects**

Dose-limiting side effects observed during the clinical trials of AZD7268 included syncope (fainting), hypotension (low blood pressure), and dizziness.[1]

## Conclusion

AZD7268 is a well-characterized  $\delta$ -opioid receptor agonist with high in vitro potency and selectivity. Despite a strong preclinical rationale for its development in the treatment of major depressive disorder, it failed to demonstrate clinical efficacy, leading to the cessation of its development. The information gathered on AZD7268, including its pharmacological profile and the clinical outcomes, contributes to the broader understanding of the therapeutic potential and challenges associated with targeting the  $\delta$ -opioid receptor for neuropsychiatric disorders. Further research into the nuances of  $\delta$ -opioid receptor pharmacology may yet unlock the therapeutic potential of this target.

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